4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole
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Overview
Description
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole is a chemical compound characterized by its unique structure, which includes a benzodioxole ring substituted with a fluorosulfonyloxy group and two methyl groups
Preparation Methods
The synthesis of 4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with a fluorosulfonylating agent. One common method includes the use of fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyloxy group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other substrates. This interaction can modulate biological pathways or chemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole include other benzodioxole derivatives, such as:
1,3-Benzodioxole: A simpler structure without the fluorosulfonyloxy group.
2,2-Dimethyl-1,3-benzodioxole: Lacks the fluorosulfonyloxy substitution.
4-Chlorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole: Similar structure but with a chlorosulfonyloxy group instead of fluorosulfonyloxy.
Biological Activity
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole (CAS No. 2411286-28-5) is a synthetic compound characterized by its unique benzodioxole structure with a fluorosulfonyloxy group. This compound has been investigated for its potential biological activities and applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its electrophilic fluorosulfonyloxy group. This group can interact with nucleophilic sites on various biomolecules, facilitating chemical reactions that may modulate biological pathways. The compound's reactivity allows it to participate in substitution and coupling reactions, which are essential in drug development and material science.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit various pharmacological properties. These include:
- Anticancer Activity : Some studies suggest that benzodioxole derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to therapeutic effects in conditions like arthritis.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against specific pathogens.
Case Studies
Several studies have explored the biological effects of related compounds. For instance:
- A study on similar benzodioxole derivatives found that they could inhibit certain enzymes involved in cancer cell metabolism, leading to reduced tumor growth in animal models .
- Another investigation revealed that modifications to the benzodioxole structure could enhance anti-inflammatory properties, suggesting a structure-activity relationship that could be exploited for drug design.
Comparative Analysis
To understand the biological implications of this compound better, it is useful to compare it with structurally related compounds. Below is a summary table comparing key attributes:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Electrophilic reactivity; potential anticancer and anti-inflammatory properties | Investigated for various pharmacological applications |
1,3-Benzodioxole | Structure | Limited biological activity; primarily used as a scaffold | Simpler structure without electrophilic substitution |
4-Chlorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole | Structure | Similar reactivity; explored for similar pharmacological effects | Chlorine substitution may alter activity |
Research Findings
Recent findings emphasize the importance of the fluorosulfonyloxy group in enhancing the biological activity of benzodioxole derivatives. The following points summarize key research outcomes:
- Electrophilicity : The presence of the fluorosulfonyloxy group significantly increases the electrophilicity of the compound, making it more reactive towards nucleophiles.
- Structure-Activity Relationship (SAR) : Modifications to the benzodioxole core can lead to variations in biological activity, indicating that careful structural design is crucial for optimizing pharmacological effects .
- Synthetic Versatility : The compound serves as an important intermediate in organic synthesis, allowing for the development of more complex pharmaceuticals and materials.
Properties
IUPAC Name |
4-fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-9(2)13-6-4-3-5-7(8(6)14-9)15-16(10,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVBOROTOPJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OS(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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